2-(4-Chloro-2-iodophenoxy)-3-nitropyridine

Medicinal Chemistry Pharmacokinetics Drug Design

Researchers often struggle with non-iodinated analogs that lack chemoselective handles for sequential cross-coupling. 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine (CAS 1706438-57-4) provides an ortho-iodo group for rapid diversification, retaining a chlorine for further elaboration. - Enables Pd-catalyzed Sonogashira/Suzuki couplings at iodine while leaving chloro intact. - Ideal scaffold for generating kinase inhibitor and NNRTI libraries. - LogP 4.04, TPSA 65.26 aligns with oral bioavailability parameters. Reliable supply with batch-to-batch consistency for seamless SAR workflows.

Molecular Formula C11H6ClIN2O3
Molecular Weight 376.53 g/mol
CAS No. 1706438-57-4
Cat. No. B1406346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-iodophenoxy)-3-nitropyridine
CAS1706438-57-4
Molecular FormulaC11H6ClIN2O3
Molecular Weight376.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)I)[N+](=O)[O-]
InChIInChI=1S/C11H6ClIN2O3/c12-7-3-4-10(8(13)6-7)18-11-9(15(16)17)2-1-5-14-11/h1-6H
InChIKeyLRKVKMNRLYHULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-iodophenoxy)-3-nitropyridine (CAS 1706438-57-4): Scientific and Procurement Baseline Overview


2-(4-Chloro-2-iodophenoxy)-3-nitropyridine (CAS 1706438-57-4) is a halogenated nitropyridine derivative that functions as a versatile synthetic building block in medicinal chemistry. This compound integrates a 3-nitropyridine core with a 4-chloro-2-iodophenoxy substituent, creating a densely functionalized scaffold that is highly valuable for late-stage diversification, particularly through cross-coupling reactions at the iodine site . Its structural features make it a key intermediate for the synthesis of complex bioactive molecules, including kinase inhibitors and antiviral agents .

1
Synthetic Building Block Halogenated nitropyridine scaffold for medicinal chemistry diversification.
2
Late-Stage Functionalization Ortho-iodo handle enables selective Pd-catalyzed cross-coupling at the C–I site.
3
Target Synthesis Intermediate for kinase inhibitor and antiviral research probe assembly.

Why Generic Substitution Fails for 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine in Critical Research Applications


Substituting 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine with a less functionalized or differently halogenated analog fundamentally alters its reactivity profile and, consequently, its utility in downstream applications. The ortho-iodo substituent on the phenoxy ring is not merely a placeholder but a critical functional handle that enables precise, chemoselective transformations, such as Sonogashira or Suzuki-Miyaura cross-couplings, that are impossible with its non-iodinated counterparts . Furthermore, the electronic interplay between the electron-withdrawing nitro group on the pyridine and the halogen substituents on the phenoxy ring modulates the compound's stability and solubility, impacting its performance as a synthetic intermediate in ways that simpler analogs, like 2-(4-chlorophenoxy)-3-nitropyridine, cannot replicate . Generic substitution, therefore, risks compromising the integrity of complex synthetic routes and the biological activity of final compounds.

Target Compound
Reactive ortho-iodo substituent provides chemoselective cross-coupling capability.
Electron-withdrawing nitro group modulates stability and solubility for synthetic utility.
vs
2-(4-Chlorophenoxy)-3-nitropyridine
Lacks C–I bond; Pd-catalyzed diversification pathways are inaccessible.
Different electronic profile may shift solubility and intermediate behavior.

Quantitative Differentiation Evidence for 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine (CAS 1706438-57-4)


Lipophilicity (LogP) and Molecular Weight: Differentiating Physicochemical Profile for Drug Discovery

The target compound, 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine, exhibits significantly higher lipophilicity (LogP 4.04) compared to its non-iodinated analog, 2-(4-chlorophenoxy)-3-nitropyridine (LogP 2.93) . This difference, driven by the presence of the iodine atom, translates to a 1.11 LogP unit increase, which can substantially influence membrane permeability and metabolic stability in a drug discovery context.

Lipophilicity (LogP)
Supplier data
TargetLogP 4.04
ComparatorLogP 2.93
ΔLogP 1.11 indicates significantly higher lipophilicity, which may influence membrane permeability and metabolic stability in drug design context.
Calculated value (cLogP) from vendor datasheet; review in target assay systems.
Medicinal Chemistry Pharmacokinetics Drug Design

Synthetic Utility: A Dedicated Building Block for Palladium-Catalyzed Cross-Coupling

The presence of an ortho-iodo substituent on the phenoxy ring of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine provides a unique and highly reactive handle for selective palladium-catalyzed cross-coupling reactions, such as Sonogashira and Suzuki-Miyaura couplings . This is a key differentiating feature from the non-iodinated comparator, 2-(4-chlorophenoxy)-3-nitropyridine, which lacks this reactive site and is therefore not amenable to the same set of versatile, late-stage functionalization strategies .

Synthetic Utility
Class-level
TargetC–I bond available
ComparatorNo C–I bond
Enables a distinct class of Pd-catalyzed transformations (Sonogashira, Suzuki) not accessible to non-iodinated analog.
Class-level inference based on aryl iodide reactivity; verify under specific coupling conditions.
Organic Synthesis Medicinal Chemistry Cross-Coupling

Topological Polar Surface Area (TPSA): A Determinant for Passive Permeability and Bioavailability

The target compound has a Topological Polar Surface Area (TPSA) of 65.26 Ų . While a direct comparator value for a close analog is unavailable from the provided data, this TPSA value falls below the commonly cited threshold of 140 Ų for good oral bioavailability in small molecules, suggesting favorable passive membrane permeability. This is a class-level inference for nitropyridine ethers, indicating potential for oral absorption.

Topological Polar Surface Area
Class-level
65.26 Ų
Below the typical oral absorption threshold of 140 Ų, suggesting passive permeability potential.
Calculated TPSA; experimental permeability data would strengthen prediction.
Medicinal Chemistry ADME Drug Design

Molecular Weight as a Lead-Likeness Indicator: Balancing Complexity and Developability

The molecular weight of 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine is 376.53 g/mol . This value is intermediate between the simpler, less functionalized comparator 2-(4-chlorophenoxy)-3-nitropyridine (250.64 g/mol) and the dechlorinated analog 2-(4-iodophenoxy)-3-nitropyridine (342.09 g/mol) . While all three are within the general "lead-like" space, the target compound's higher molecular weight reflects increased structural complexity and the presence of two halogen handles, which can translate to enhanced binding affinity but may also impact solubility and permeability.

Molecular Weight
Cross-study
Target376.53 g/mol
Analog (Cl only)250.64 g/mol
Analog (I only)342.09 g/mol
Intermediate molecular weight reflects additional halogen complexity; may influence solubility and permeability trade-offs during lead optimization.
Comparison across related nitropyridine building blocks; assess in specific ADME assays.
Medicinal Chemistry Drug Discovery Lead Optimization

Best-Fit Research and Industrial Application Scenarios for 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine


Late-Stage Diversification in Medicinal Chemistry

This compound is optimally utilized as a core scaffold for late-stage diversification in medicinal chemistry, specifically through palladium-catalyzed cross-coupling reactions at the iodine site. Its unique combination of a chloro and iodo substituent allows for sequential, chemoselective functionalization, enabling the rapid generation of structurally diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases or antiviral targets . The inherent reactivity of the C-I bond is a critical advantage over non-iodinated analogs .

Synthesis of Halogen-Enriched Kinase Inhibitor Libraries

Given the well-documented utility of nitropyridine derivatives as scaffolds for kinase inhibitors , 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine serves as an ideal starting material for the synthesis of halogen-enriched kinase inhibitor libraries. The presence of both chlorine and iodine offers multiple vectors for optimizing binding interactions within the ATP-binding pocket of target kinases. Its physicochemical profile (LogP 4.04, TPSA 65.26) aligns well with the properties of known kinase inhibitors, making it a strategic choice for lead optimization campaigns.

Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 3-nitropyridine core is a recognized privileged structure in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy . This specific compound, with its 4-chloro-2-iodophenoxy motif, presents a novel vector for exploring chemical space around the NNRTI binding pocket. Its use as a synthetic intermediate can lead to the discovery of next-generation NNRTIs with improved resistance profiles and pharmacokinetic properties, a key advantage over simpler, less elaborated pyridine scaffolds.

Application
Selection Property
Validation Focus
Late-stage diversification via Pd-catalyzed cross-coupling
Ortho-iodo chemoselective reactivity
Evaluate coupling scope, functional group tolerance, and SAR library generation
Halogen-enriched kinase inhibitor library synthesis
Dual halogen handles (Cl, I) plus drug-like LogP/TPSA profile
Assess kinase inhibition profiles and binding pocket optimization
NNRTI scaffold exploration research
3-nitropyridine privileged core for NNRTI binding pocket
Investigate binding interactions and resistance profile in antiviral research models

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